molecular formula C30H53NO17 B1257489 8-(Methoxycarbonyl)octyl 2-(acetylamino)-3-O-(6-deoxy-alpha-L-galactopyranosyl)-4-O-beta-D-galactopyranosyl-2-deoxy-beta-D-glucopyranoside

8-(Methoxycarbonyl)octyl 2-(acetylamino)-3-O-(6-deoxy-alpha-L-galactopyranosyl)-4-O-beta-D-galactopyranosyl-2-deoxy-beta-D-glucopyranoside

Cat. No. B1257489
M. Wt: 699.7 g/mol
InChI Key: WACAMKYYEIIMEH-JAXMHQHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-{[beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminide.

properties

Product Name

8-(Methoxycarbonyl)octyl 2-(acetylamino)-3-O-(6-deoxy-alpha-L-galactopyranosyl)-4-O-beta-D-galactopyranosyl-2-deoxy-beta-D-glucopyranoside

Molecular Formula

C30H53NO17

Molecular Weight

699.7 g/mol

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate

InChI

InChI=1S/C30H53NO17/c1-14-20(36)22(38)24(40)29(44-14)48-27-19(31-15(2)34)28(43-11-9-7-5-4-6-8-10-18(35)42-3)46-17(13-33)26(27)47-30-25(41)23(39)21(37)16(12-32)45-30/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1

InChI Key

WACAMKYYEIIMEH-JAXMHQHXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCCCCCCCCC(=O)OC)NC(=O)C)O)O)O

Origin of Product

United States

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